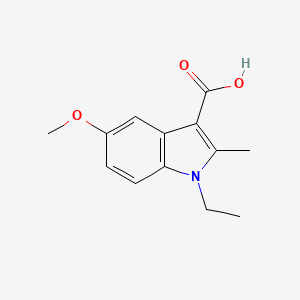

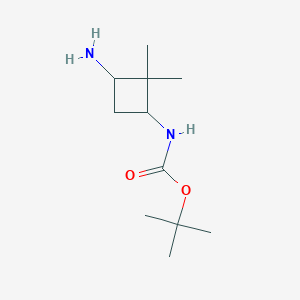

![molecular formula C28H31N5O2 B2849583 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-3-carboxamide CAS No. 1112429-23-8](/img/structure/B2849583.png)

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of benzofuran [3,2-D]pyrimidine . Benzofuran derivatives have been studied for their potential as PARP-1 inhibitors , which are a promising target for developing anticancer drugs .

Synthesis Analysis

Benzofuran derivatives can be synthesized through an annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This reaction enables the facile synthesis of 1,4-dihydrobenzofuro .Molecular Structure Analysis

The molecular structure of this compound likely includes a benzofuran [3,2-D]pyrimidine core, which is common in PARP-1 inhibitors .科学的研究の応用

Synthesis and Potential as Antipsychotic Agents

A study explored the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents. These analogues, including structures related to "1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-3-carboxamide," were evaluated for their in vitro binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Some derivatives exhibited potent in vivo activities comparable to known antipsychotics and showed lower activity in behavioral models predictive of extrapyramidal side effects, indicating their potential as backup compounds to existing antipsychotic medications (Norman et al., 1996).

Role in Antineoplastic Therapies

Another study focused on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. This research provides insights into the metabolic pathways of compounds structurally related to "1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-3-carboxamide" in humans. It highlights the significance of understanding the metabolic profiles of such compounds for optimizing their therapeutic efficacy and safety (Gong et al., 2010).

Anti-Inflammatory and Analgesic Properties

Research on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone revealed their potential as anti-inflammatory and analgesic agents. Compounds in this study demonstrated significant cyclooxygenase-1/2 (COX-1/2) inhibitory activities, along with notable analgesic and anti-inflammatory effects, highlighting the therapeutic potential of heterocyclic carboxamides in treating inflammation and pain (Abu‐Hashem et al., 2020).

Anti-Angiogenic and DNA Cleavage Activities

A study on the synthesis, anti-angiogenic, and DNA cleavage activities of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives highlights the potential of these compounds in cancer therapy. These derivatives efficiently blocked the formation of blood vessels in vivo and exhibited differential DNA binding/cleavage activities, suggesting their utility as anticancer agents by targeting both anti-angiogenic pathways and directly interacting with DNA (Kambappa et al., 2017).

作用機序

While the specific mechanism of action for this compound is not known, benzofuran derivatives have been shown to inhibit PARP-1 activity . This inhibition can lead to the repair of DNA single-strand breakage and aggravate DNA double-strand breakage, promoting the apoptosis of cancer cells through the mitochondrial apoptosis pathway .

特性

IUPAC Name |

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N5O2/c34-28(31-22-12-15-32(16-13-22)17-20-7-2-1-3-8-20)21-9-6-14-33(18-21)27-26-25(29-19-30-27)23-10-4-5-11-24(23)35-26/h1-5,7-8,10-11,19,21-22H,6,9,12-18H2,(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSVBCFYBMNZQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)NC5CCN(CC5)CC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2849500.png)

![2-methyl-4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2849501.png)

![4-(Mesitylsulfonyl)-8-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2849502.png)

![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2849506.png)

![N,N-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B2849510.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one](/img/structure/B2849513.png)

![3-(4-fluorophenyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2849515.png)

![5-[2-(2-Chlorophenyl)diazenyl]-2-methyl-4-phenylpyrimidine](/img/structure/B2849521.png)